molecular formula C12H26Se B14591997 1-(Methylselanyl)undecane CAS No. 61539-97-7

1-(Methylselanyl)undecane

Cat. No.: B14591997
CAS No.: 61539-97-7
M. Wt: 249.31 g/mol
InChI Key: OBJDFEUSFDCDJE-UHFFFAOYSA-N
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Description

1-(Methylselanyl)undecane is an organoselenium compound featuring an undecane backbone substituted with a methylselanyl (-SeCH₃) group at the terminal carbon. This compound belongs to the broader class of selenoethers, which are structurally analogous to ethers but with selenium replacing oxygen. Comparative analysis must therefore rely on structurally or functionally related undecane derivatives and selenoether analogs.

Properties

CAS No.

61539-97-7

Molecular Formula

C12H26Se

Molecular Weight

249.31 g/mol

IUPAC Name

1-methylselanylundecane

InChI

InChI=1S/C12H26Se/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H2,1-2H3

InChI Key

OBJDFEUSFDCDJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)undecane can be synthesized through several methods. One common approach involves the reaction of undecyl bromide with sodium methylselenide. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction is as follows:

C₁₁H₂₃Br+NaSeCH₃C₁₂H₂₆Se+NaBr\text{C₁₁H₂₃Br} + \text{NaSeCH₃} \rightarrow \text{C₁₂H₂₆Se} + \text{NaBr} C₁₁H₂₃Br+NaSeCH₃→C₁₂H₂₆Se+NaBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylselanyl)undecane undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxides back to the parent selenide.

    Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products:

    Oxidation: Selenoxides (R-Se=O) or selenones (R-Se(=O)₂).

    Reduction: Regeneration of the parent selenide (R-Se-R’).

    Substitution: Formation of new organoselenium compounds (R-Se-Nu).

Scientific Research Applications

1-(Methylselanyl)undecane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Studies have explored its potential as an antioxidant and its role in redox biology.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in cancer treatment due to selenium’s known anticancer properties.

    Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Methylselanyl)undecane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to act as an antioxidant. This redox activity can modulate various biological pathways, including those involved in oxidative stress and inflammation. The molecular targets include enzymes and proteins that are sensitive to redox changes, such as glutathione peroxidase and thioredoxin reductase.

Comparison with Similar Compounds

1-Aminoundecane

  • Structure : Terminal amine (-NH₂) group on undecane .
  • Molecular Weight : 171.33 g/mol (C₁₁H₂₅N) .
  • Applications : Used in surfactants, corrosion inhibitors, and organic synthesis intermediates.
  • Safety : Classified as hazardous (>98% purity) with risks of skin/eye irritation .

1-(3-Isocyanatopropoxy)undecane

  • Structure : Undecane with a propoxy-isocyanate (-O-C₃H₆-NCO) substituent .
  • Molecular Weight: Not explicitly stated, but estimated at ~255.4 g/mol (C₁₅H₂₇NO₂).
  • Applications: Industrial use as a reactive monomer for polyurethane synthesis .
  • Regulatory Status : Subject to significant new use reporting requirements under U.S. EPA regulations .

Diundecyl Ether (1,1'-Oxydiundecane)

  • Structure : Two undecane chains linked by an oxygen atom .
  • Molecular Weight : 326.61 g/mol (C₂₂H₄₆O) .
  • Physical Properties : Colorless liquid with low viscosity; used as an emollient in cosmetics .
Compound Functional Group Molecular Weight (g/mol) Key Applications
1-(Methylselanyl)undecane -SeCH₃ ~248.4 (C₁₂H₂₆Se) Hypothesized catalysis
1-Aminoundecane -NH₂ 171.33 Surfactants, corrosion control
Diundecyl Ether -O- 326.61 Cosmetics, emollients
1-(3-Isocyanatopropoxy)undecane -O-C₃H₆-NCO ~255.4 Polyurethane synthesis

Spirocyclic Undecane Derivatives

Spirocyclic compounds with undecane-related frameworks exhibit distinct conformational flexibility and bioactivity:

  • 9-(5-Nitro-2-furoyl)-1-oxa-9-aza-spiro[5.5]undecane
    • Structure : Spirocyclic system with nitro-furoyl and pyridinyl groups .
    • Bioactivity : MIC of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv .
  • 2-Methyl-1,5-dioxaspiro[5.5]undecane
    • Structure : Oxygen-containing spirocycle with a methyl substituent .
    • Hazards : Irritant; requires respiratory protection during handling .

Silicon- and Germanium-Containing Analogues

  • 1-Methylsilatrane Structure: Silabicyclo[3.3.3]undecane with a methyl group . Molecular Weight: 193.33 g/mol (C₇H₁₄NO₃Si) . Applications: Used in coordination chemistry and material science.
  • 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane Structure: Germanium-containing analog with a triphenylmethyl group . Molecular Weight: 462.13 g/mol (C₂₅H₂₇GeNO₃) .

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